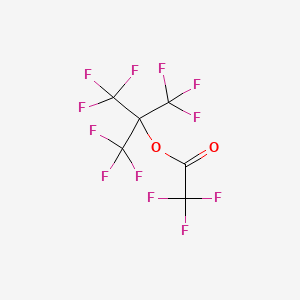

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a compound that falls within the category of heterocyclic organic compounds. These types of compounds are characterized by rings that contain atoms of at least two different elements as members of its ring(s). While the specific compound is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include the formation of azides, triazoles, or oxazoles as key intermediates. For instance, the development of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS), indicating the utility of advanced synthetic techniques in the preparation of such compounds . Similarly, the synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride demonstrates the practicality of synthesizing triazole derivatives, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray diffraction and various spectroscopic methods. For example, the structure of ethyl 2-aminooxazole-5-carboxylate was determined to consist of planar sheets connected by hydrogen bonding . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the geometry, vibrational frequencies, and chemical shift values, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse, depending on the functional groups present. The papers provided do not directly address the chemical reactions of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, but they do discuss the reactivity of similar compounds. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing variously substituted oxazoles, suggesting that halogenation and palladium-catalyzed coupling reactions are important for functionalizing such compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility, along with chemical properties like corrosion inhibition activity, are crucial for understanding the applications of a compound. The melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C, and it exhibited significant corrosion inhibition efficiency on carbon steel, highlighting its potential as a corrosion inhibitor . Theoretical calculations can also predict properties such as nonlinear optical properties, which were found to be greater for the triazole compound studied than for urea .

科学的研究の応用

Synthesis and Chemical Properties

- Ethyl 2-methyl-2,3-butadienoate, a similar compound, has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003).

- Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, another related compound, has been used for synthesizing novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani et al., 2017).

- A variety of ethyl-1H-indazole-3-carboxylate derivatives have been synthesized and tested for their potential antiarthritic effects and acute toxicity in rats. The ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at lower doses (Bistocchi et al., 1981).

Biological and Medicinal Research

- A study on the synthesis of novel 1H-indazole derivatives including ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), and their effects on differentiation and proliferation of cancer cells and HL-60 cells, highlighted the potential of these compounds in cancer research (郭瓊文, 2006).

- The synthesis and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including studies on their efficacy in the carrageenan edema test, provide insights into their potential therapeutic applications (Nagakura et al., 1979).

特性

IUPAC Name |

ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECLVLRNQZNFEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

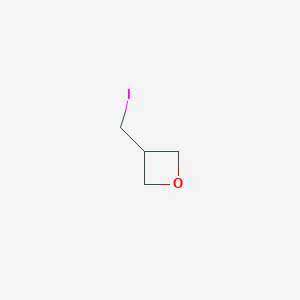

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

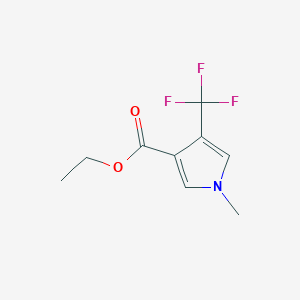

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

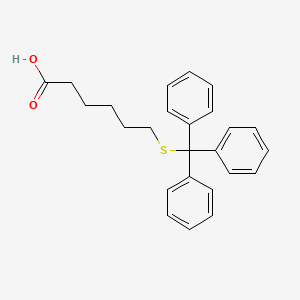

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)